molecular formula C13H14N2O2S B7585756 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one

4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one

Katalognummer: B7585756
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: HRYJARXMXAZXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one, also known as MDL-72974A, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and obesity. MDL-72974A has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of PTP1B in insulin signaling.

Wirkmechanismus

4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one works by binding to the catalytic domain of PTP1B and inhibiting its activity. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. It has also been shown to inhibit cancer cell proliferation and migration, and to enhance the effects of chemotherapy and radiation therapy. This compound has minimal toxicity and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one is a highly specific inhibitor of PTP1B and has minimal off-target effects. It is commercially available and has been extensively characterized for its biochemical and physiological effects. However, its use in in vitro and in vivo experiments requires careful consideration of the concentration and duration of exposure, as well as the potential for non-specific effects on cellular processes.

Zukünftige Richtungen

Future research on 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one could focus on its potential as a therapeutic agent for type 2 diabetes, obesity, and cancer. Clinical trials could be conducted to evaluate its safety and efficacy in human subjects. Further studies could also investigate the mechanisms underlying its effects on insulin signaling and cancer cell proliferation, and its potential interactions with other signaling pathways and cellular processes.

Synthesemethoden

The synthesis of 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one involves the condensation of 3-methylindole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with ethyl chloroformate. The resulting thiazolidinone is then treated with trifluoroacetic acid to remove the ethyl ester and generate the final product. The synthesis has been optimized for high yield and purity, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been widely used as a research tool to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. This compound has also been used to study the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as cancer cell proliferation and migration.

Eigenschaften

IUPAC Name

4-(3-methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-6-15(11-5-3-2-4-9(8)11)12(16)10-7-18-13(17)14-10/h2-5,8,10H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYJARXMXAZXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)C3CSC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.